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Compound of Interest

Compound Name: 2-(2,5-Dimethoxybenzoyl)oxazole

Cat. No.: B1325496

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2-
(2,5-Dimethoxybenzoyl)oxazole is not readily found in the searched scientific literature. The
following guide is a comprehensive overview of the expected spectroscopic characteristics of
this compound based on established principles of organic spectroscopy and data from
analogous structures. The experimental protocols provided are standardized methodologies for
the acquisition of such data.

This technical guide provides a detailed analysis of the anticipated spectroscopic data for 2-
(2,5-Dimethoxybenzoyl)oxazole, a molecule of interest to researchers in medicinal chemistry
and materials science. The guide is structured to offer a clear understanding of the expected
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-(2,5-
Dimethoxybenzoyl)oxazole. These predictions are derived from the analysis of its structural
components: a 2,5-dimethoxybenzoyl group and an oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-(2,5-Dimethoxybenzoyl)oxazole (in CDClsz, 400 MHz)
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. . Coupling

Chemical Shift L Number of .

Multiplicity Constant (J, Assignment
(6, ppm) Protons

Hz)

~8.20 d ~2.5 1H H-4 (oxazole)
~7.70 s - 1H H-5 (oxazole)
~7.45 d ~3.0 1H H-6'
~7.10 dd ~9.0, 3.0 1H H-4'
~6.95 d ~9.0 1H H-3'
~3.90 s - 3H OCHs (C-2)
~3.85 s - 3H OCHs (C-5)

Table 2: Predicted 3C NMR Data for 2-(2,5-Dimethoxybenzoyl)oxazole (in CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assighment

~182.0 C=0 (benzoyl)
~161.0 C-2 (oxazole)
~158.0 C-2' (Ar-OCHs)
~153.5 C-5' (Ar-OCHs)
~142.0 C-5 (oxazole)
~129.0 C-4 (oxazole)
~124.0 Cc-1

~121.0 C-6'

~114.5 Cc-4'

~113.0 C-3

~56.5 OCHs (C-2)
~56.0 OCHs (C-5)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(2,5-Dimethoxybenzoyl)oxazole

Wavenumber (cm~?) Intensity Assignment
) C-H stretch
~3120 Medium _ _
(aromatic/heteroaromatic)
~2950-2850 Medium C-H stretch (aliphatic, OCHs3)
~1670 Strong C=0 stretch (benzoyl ketone)

~1600, ~1580, ~1490

Medium-Strong

C=C and C=N stretches

(aromatic and oxazole rings)

~1280, ~1040

Strong

C-O stretch (asymmetric and

symmetric, ether)

~1100-900

Medium

C-H in-plane and out-of-plane

bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(2,5-Dimethoxybenzoyl)oxazole (Electron

lonization)
m/z Predicted Fragment lon
233 [M]* (Molecular lon)
165 [M - C4H2NO]J* (loss of oxazole ring)
135 [CsH702]* (dimethoxybenzoyl cation)
107 [C7H-O]*
77 [CeHs]* (phenyl cation)

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent) equipped with a 5
mm broadband probe.

Sample Preparation: Approximately 5-10 mg of 2-(2,5-Dimethoxybenzoyl)oxazole is
dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

'H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400.13 MHz. A
standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s,
and an acquisition time of 4.0 s. A total of 16 scans are collected and Fourier transformed
with a line broadening of 0.3 Hz.

13C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100.61 MHz
using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and
an acquisition time of 1.5 s are employed. Approximately 1024 scans are averaged to
achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid 2-(2,5-Dimethoxybenzoyl)oxazole is
placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm~2. A total of 16 scans are
co-added at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal is
recorded prior to the sample analysis and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)
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e Instrumentation: A Thermo Scientific ISQ EC/ISQ EM single quadrupole GC-MS system (or
equivalent) operating in electron ionization (EI) mode.

o Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the gas chromatograph, which is coupled to
the mass spectrometer. A suitable GC column (e.g., a 30 m HP-5ms) is used with a
temperature program to ensure volatilization and separation.

o MS Parameters: The mass spectrometer is operated with an electron energy of 70 eV. The
ion source temperature is maintained at 230°C, and the transfer line temperature at 280°C.
Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Workflow and
Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of
spectroscopic analysis and the relationship between different spectroscopic techniques in
structural elucidation.

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(2,5-
Dimethoxybenzoyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1325496#spectroscopic-data-nmr-ir-ms-of-2-2-5-
dimethoxybenzoyl-oxazole]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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